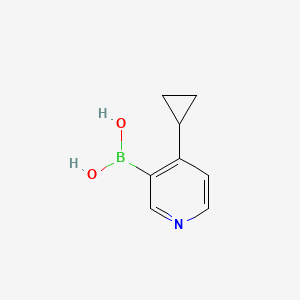
methyl 4-(((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)benzoate is a compound of interest in various scientific fields due to its unique molecular structure and potential applications. This compound features a combination of functional groups that make it a versatile molecule for synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of methyl 4-(((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)benzoate typically involves multi-step organic synthesis. The key steps include the formation of the oxadiazole ring, attachment of the thioether linkage, and esterification of the benzoate.
Industrial Production Methods
While specific industrial production methods for this exact compound may not be well-documented, general principles include optimizing yield and purity through reaction condition adjustments and purification processes such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: : The thioether group in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: : The nitro groups, if present, can be reduced to amines.
Substitution: : The aromatic ring in the benzoate can undergo various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA)
Reducing agents: : Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution conditions: : Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions
Major Products
Oxidation of the thioether yields sulfoxide and sulfone derivatives.
Reduction may produce amino derivatives.
Substitution can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry
In synthetic organic chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules due to its reactive functional groups.
Biology and Medicine
The 2,4-dioxo-3,4-dihydropyrimidine (barbituric acid) moiety suggests potential activity in medicinal chemistry, possibly in drug design targeting enzyme inhibition or receptor binding.
Industry
The unique structure allows applications in material sciences, potentially as a precursor in the synthesis of specialized polymers or as a component in coatings and adhesives.
Mécanisme D'action
The compound’s mechanism of action in biological systems would depend on its interaction with specific molecular targets. The 2,4-dioxo-3,4-dihydropyrimidine moiety may mimic natural substrates or inhibitors of certain enzymes, leading to competitive inhibition or allosteric modulation. The pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar compounds might include:
Methyl 4-(((5-(2-(2,4-dioxo-1H-pyrimidin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)benzoate
Ethyl 4-(((5-(2-(2,4-dioxo-1,3-dihydropyrimidin-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)benzoate
These compounds share structural similarities but may vary in their substituents and therefore their reactivity and applications. The uniqueness of methyl 4-(((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)benzoate lies in its specific functional groups and their arrangement, which could confer distinct biological activity or chemical reactivity.
Would you like me to dive deeper into any of these sections or explore another topic?
Propriétés
IUPAC Name |
methyl 4-[[5-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c1-25-15(23)12-4-2-11(3-5-12)10-27-17-20-19-14(26-17)7-9-21-8-6-13(22)18-16(21)24/h2-6,8H,7,9-10H2,1H3,(H,18,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIACLPOOBXRPLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=C(O2)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-3-{[2-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-1-yl]sulfonyl}pyridine](/img/structure/B2465630.png)
![4-[(5-chloro-2-methylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2465632.png)
![3-[4-Chloro-3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione](/img/structure/B2465633.png)




![5-bromo-2-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide](/img/structure/B2465641.png)


